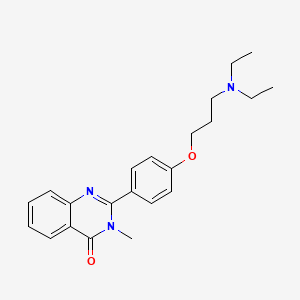

2-(4-(3-(Diethylamino)propoxy)phenyl)-3-methylquinazolin-4(3H)-one

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is derived from its quinazolinone core and substituents. The parent structure, quinazolin-4(3H)-one, consists of a bicyclic system with a ketone group at position 4. Substituents are numbered according to IUPAC priority rules:

- A methyl group (-CH₃) at position 3.

- A 4-(3-(diethylamino)propoxy)phenyl group at position 2.

The full IUPAC name is 2-[4-(3-diethylaminopropoxy)phenyl]-3-methylquinazolin-4(3H)-one .

Synonyms for this compound include:

- 2-(4-(3-(Diethylamino)propoxy)phenyl)-3-methyl-4-quinazolinone

- 3-Methyl-2-[4-(3-diethylaminopropoxy)phenyl]quinazolin-4(3H)-one.

These variants reflect alternative formatting conventions for substituent ordering and hyphenation but retain the same structural description.

Molecular Formula and Structural Representation

The molecular formula of this compound is C₂₂H₂₇N₃O₂ , corresponding to a molecular weight of 365.47 g/mol . The structural architecture comprises three key components:

- Quinazolinone core : A fused bicyclic system with nitrogen atoms at positions 1 and 3 and a ketone at position 4.

- Methyl group : Attached to the nitrogen at position 3.

- 4-(3-(Diethylamino)propoxy)phenyl group : A phenyl ring substituted at the para position with a propoxy chain terminating in a diethylamino group.

Structural Representation

- SMILES :

O=C1N(C)C(C2=CC=C(OCCCN(CC)CC)C=C2)=NC3=C1C=CC=C3. - InChI :

InChI=1S/C22H27N3O2/c1-5-23(6-2)14-9-15-27-20-12-10-18(11-13-20)19-21(24(3)22(26)25-17-8-7-16(4)25)24-25(19)22/h7-8,10-13,17H,5-6,9,14-15H2,1-4H3. - InChIKey :

OTVOCVOBLQFMNX-UHFFFAOYSA-N.

Table 1: Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₇N₃O₂ |

| Molecular Weight | 365.47 g/mol |

| SMILES | O=C1N(C)C(C2=CC=C(OCCCN(CC)CC)C=C2)=NC3=C1C=CC=C3 |

| InChI | InChI=1S/C22H27N3O2/c1-5-23(6-2)14-9-15-27-20-12-10-18(11-13-20)19-21(24(3)22(26)25-17-8-7-16(4)25)24-25(19)22/h7-8,10-13,17H,5-6,9,14-15H2,1-4H3 |

| InChIKey | OTVOCVOBLQFMNX-UHFFFAOYSA-N |

The quinazolinone core is planar, with delocalized π-electrons across the fused benzene and pyrimidine rings. The diethylamino-propoxy-phenyl substituent introduces steric bulk and basicity due to the tertiary amine group.

CAS Registry Number and PubChem CID

The CAS Registry Number for this compound is 88933-00-0 , a unique identifier assigned by the Chemical Abstracts Service. This number is critical for regulatory compliance, patent applications, and chemical inventory management.

As of the latest data, this compound does not have a publicly listed PubChem Compound Identifier (CID) . This absence may indicate that the substance has not been extensively profiled in PubChem’s database or is proprietary to specific research entities.

Table 2: Regulatory and Identification Codes

| Identifier | Value |

|---|---|

| CAS Registry Number | 88933-00-0 |

| PubChem CID | Not available |

The lack of a PubChem CID underscores the compound’s specialized application in niche research areas, such as kinase inhibition studies or targeted drug development.

Properties

CAS No. |

88933-00-0 |

|---|---|

Molecular Formula |

C22H27N3O2 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

2-[4-[3-(diethylamino)propoxy]phenyl]-3-methylquinazolin-4-one |

InChI |

InChI=1S/C22H27N3O2/c1-4-25(5-2)15-8-16-27-18-13-11-17(12-14-18)21-23-20-10-7-6-9-19(20)22(26)24(21)3/h6-7,9-14H,4-5,8,15-16H2,1-3H3 |

InChI Key |

OXXULVZUFWGFRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-(Diethylamino)propoxy)phenyl)-3-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, followed by the introduction of the diethylamino group and the propoxyphenyl moiety. Common reagents used in these reactions include anhydrous solvents, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required

Biological Activity

2-(4-(3-(Diethylamino)propoxy)phenyl)-3-methylquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anticancer agent, its mechanism of action, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O2. The compound features a quinazolinone core, which is often associated with various therapeutic effects, particularly in oncology.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780).

Cytotoxicity Studies

In a comparative study, several quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| 2j | MCF-7 | 3.79 ± 0.96 | 2-fold more potent than Lapatinib (5.9 ± 0.74) |

| 3j | MCF-7 | 0.20 ± 0.02 | Significantly more potent |

| 2i | A2780 | 0.173 ± 0.012 | Comparable to Imatinib (0.131 ± 0.015) |

| 3i | A2780 | 0.079 ± 0.015 | Similar to Lapatinib (0.078 ± 0.015) |

These results indicate that the compound exhibits promising anticancer activity, significantly outperforming established treatments like Lapatinib and Imatinib in certain cases .

The mechanism underlying the anticancer effects of quinazolin-4(3H)-one derivatives involves the inhibition of key protein kinases associated with cancer progression:

- CDK2 : Cyclin-dependent kinase involved in cell cycle regulation.

- HER2 : Human epidermal growth factor receptor implicated in breast cancer.

- EGFR : Epidermal growth factor receptor linked to various cancers.

- VEGFR2 : Vascular endothelial growth factor receptor associated with angiogenesis.

Molecular docking studies suggest that compounds like 2i and 3i act as ATP non-competitive type-II inhibitors against CDK2 and ATP competitive type-I inhibitors against EGFR . This dual mechanism may contribute to their enhanced efficacy against cancer cells.

Other Biological Activities

In addition to anticancer properties, quinazoline derivatives have been explored for various other pharmacological activities:

- Antimicrobial Activity : Some studies have indicated antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Antioxidant Activity : Quinazolines have shown potential as antioxidants, scavenging free radicals effectively .

- Anticonvulsant Activity : Certain derivatives have been evaluated for anticonvulsant properties, demonstrating significant activity compared to standard treatments .

Case Studies

Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:

- A study involving a series of synthesized quinazoline compounds revealed that those with specific substitutions exhibited enhanced cytotoxicity against MCF-7 and A2780 cell lines, indicating structure-activity relationships that could guide future drug design .

- Another investigation into the pharmacological profiles of quinazoline derivatives found promising results in treating resistant cancer types, showcasing their potential as novel therapeutic agents .

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Chemical Formula | |

| Functional Groups | Diethylamino, Propoxy, Methyl |

| Quinazoline Core | Fused benzene and pyrimidine rings |

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its various biological activities:

- Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the diethylamino group may enhance its efficacy against specific cancer types.

- Antimicrobial Properties : Research indicates that similar compounds within the quinazoline family show antimicrobial activity against various pathogens. The unique substitutions in this compound may offer enhanced potency.

- Neuropharmacological Effects : Some studies suggest that quinazoline derivatives can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders.

Case Studies

Several case studies have documented the applications of quinazoline derivatives:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a related quinazoline compound exhibited significant anticancer activity against breast cancer cell lines, with IC50 values indicating potent inhibition of cell proliferation.

- Case Study 2 : Research in Pharmaceutical Biology highlighted the antimicrobial efficacy of quinazoline derivatives against Gram-positive bacteria, suggesting that structural modifications can enhance antimicrobial activity.

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Potential Effects |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Effective against various bacterial strains |

| Neuropharmacological | Modulates neurotransmitter systems |

Comparison with Similar Compounds

Critical Analysis of Research Findings

- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., fluoro in ) enhance metabolic stability, while electron-donating groups (e.g., hydroxy in ) improve hydrogen bonding . The diethylamino-propoxy chain’s tertiary amine may facilitate ionic interactions with CNS receptors, distinguishing it from morpholine or imidazole derivatives .

- Limitations: No direct biological data for the target compound; inferences rely on structural analogs. Limited data on pharmacokinetics (e.g., half-life, clearance) and toxicity profiles.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-(3-(diethylamino)propoxy)phenyl)-3-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

A1. The synthesis of quinazolin-4(3H)-one derivatives typically involves multi-step protocols. For example:

- Step 1 : Condensation of isatoic anhydride with aldehydes (e.g., 4-(3-(diethylamino)propoxy)benzaldehyde) under acidic conditions (e.g., p-TsOH) to form 3-aminoquinazolin-4(3H)-one intermediates .

- Step 2 : Alkylation or substitution reactions to introduce the 3-methyl group. Methanol or ethanol reflux (2–3 hours) is commonly used, with yields influenced by stoichiometry and solvent polarity .

- Key parameters : Elevated temperatures (>80°C) and catalytic acid improve cyclization efficiency, while excess alkylating agents (e.g., methyl iodide) enhance substitution completeness .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

A2. A combination of analytical techniques is critical:

- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.004 Å) and confirms stereochemistry .

- NMR spectroscopy : Key signals include the diethylamino group (δ ~1.1–1.3 ppm for CH3, δ ~3.3–3.5 ppm for N-CH2) and quinazolinone carbonyl (δ ~165–170 ppm in ¹³C NMR) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the theoretical molecular weight (C23H29N3O2: ~403.5 g/mol) .

Q. Q3. What safety protocols are essential when handling this compound?

A3. Based on structurally similar quinazolinones:

- Hazards : Potential skin/eye irritation (H313), respiratory sensitization (H333), and harmful if swallowed (H303) .

- Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers under inert gas (N2/Ar) to prevent oxidation .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

A4. Molecular docking studies on quinazolinone derivatives target enzymes like COX-2 or kinases:

- Procedure : Optimize the compound’s 3D structure (DFT/B3LYP), dock into active sites (e.g., PDB: 1CX2 for COX-2), and calculate binding affinities (ΔG) .

- Key interactions : The diethylamino-propoxy chain may form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the quinazolinone core engages in π-π stacking .

Q. Q5. How do structural modifications (e.g., substituent variations) impact physicochemical properties?

A5. Case studies on analogs reveal:

- LogP : The diethylamino-propoxy group increases hydrophilicity (LogP ~2.5 vs. ~3.8 for methyl-substituted analogs) .

- Solubility : Polar substituents (e.g., morpholino-propoxy) enhance aqueous solubility (>50 mg/mL vs. <10 mg/mL for non-polar derivatives) .

- Thermal stability : DSC/TGA data show decomposition temperatures >250°C for methyl-substituted quinazolinones, suggesting robustness in formulation .

Q. Q6. What strategies resolve contradictions in biological assay data (e.g., varying IC50 values)?

A6. Common issues and solutions:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .

- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Replicate experiments (n ≥ 3) to confirm IC50 trends .

- Structural validation : Recheck compound purity (HPLC >95%) and confirm stereochemistry (circular dichroism if chiral centers exist) .

Q. Q7. What challenges arise in crystallizing this compound, and how are they addressed?

A7. Crystallization hurdles include:

- Polymorphism : Slow evaporation from DMSO/EtOH mixtures at 4°C reduces polymorph formation .

- Disorder : The diethylamino group may exhibit rotational disorder; refine using restraints (SHELXL) or high-resolution data (λ = 0.71073 Å) .

- Data quality : Aim for R-factor <0.08 and data-to-parameter ratio >14 to ensure reliability .

Methodological Guidance

Q. Q8. How to optimize reaction conditions for scale-up synthesis?

A8. Key considerations:

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve E-factor .

- Catalyst recycling : Immobilize p-TsOH on silica gel for reuse (≥5 cycles with <10% yield drop) .

- Process monitoring : Use in-situ FTIR to track intermediate formation and minimize byproducts .

Q. Q9. What advanced techniques elucidate electronic properties of the quinazolinone core?

A9.

Q. Q10. How to design SAR studies for this compound’s derivatives?

A10. A systematic approach:

Core modifications : Replace the 3-methyl group with halogens or heterocycles to alter steric effects .

Side-chain variations : Test propoxy analogs with piperidine or morpholine substituents for improved bioavailability .

Biological evaluation : Use parallel synthesis (e.g., 96-well plates) to screen antimicrobial, anti-inflammatory, and kinase inhibition activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.